molecular formula C7H10N2O B1320757 5-Ethoxypyridin-2-amine CAS No. 89943-11-3

5-Ethoxypyridin-2-amine

Cat. No.: B1320757
CAS No.: 89943-11-3
M. Wt: 138.17 g/mol
InChI Key: WCKZZIDVKJIEAP-UHFFFAOYSA-N
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Description

5-Ethoxypyridin-2-amine: is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a derivative of pyridine, featuring an ethoxy group at the 5-position and an amino group at the 2-position of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of 5-Ethoxypyridin-2-amine, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. According to the data from Ambeed , the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypyridin-2-amine typically involves the ethoxylation of 2-aminopyridine. One common method includes the reaction of 2-aminopyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxypyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Ethoxypyridin-2-amine is unique due to the presence of both an ethoxy group and an amino group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical modifications .

Properties

IUPAC Name

5-ethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZZIDVKJIEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598420
Record name 5-Ethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-11-3
Record name 5-Ethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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